2-(Imidazo[1,2-a]pyridin-3-yl)acetamide
CAS No.: 21801-86-5
VCID: VC3695159
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.
![2-(Imidazo[1,2-a]pyridin-3-yl)acetamide - 21801-86-5](/images/structure/VC3695159.png)
Description |
2-(Imidazo[1,2-a]pyridin-3-yl)acetamide is a compound belonging to the imidazopyridine class, which has garnered significant attention in pharmaceutical and chemical research due to its potential biological activities. This compound combines the structural features of imidazole and pyridine rings, linked through a fused ring system, with an acetamide moiety attached to the imidazopyridine core. SynthesisThe synthesis of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide typically involves the condensation of imidazo[1,2-a]pyridine-3-carboxylic acid or its derivatives with ammonia or amines in the presence of suitable coupling agents. This process can be optimized using various conditions and catalysts to improve yield and purity. Biological ActivitiesResearch into the biological activities of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide has revealed potential applications in several therapeutic areas:
Table 1: Biological Activities of Imidazopyridine Derivatives
Pharmacological PotentialThe pharmacological potential of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide and related compounds is an area of ongoing research. Their ability to interact with biological targets makes them promising candidates for drug development. PharmacokineticsUnderstanding the pharmacokinetics of these compounds, including absorption, distribution, metabolism, and excretion (ADME), is crucial for assessing their therapeutic potential. Studies have shown that imidazopyridine derivatives can exhibit favorable pharmacokinetic profiles, although specific data for 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide may be limited. Table 3: Pharmacokinetic Parameters
|
||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 21801-86-5 | ||||||||||||||||||||||
Product Name | 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide | ||||||||||||||||||||||
Molecular Formula | C9H9N3O | ||||||||||||||||||||||
Molecular Weight | 175.19 g/mol | ||||||||||||||||||||||
IUPAC Name | 2-imidazo[1,2-a]pyridin-3-ylacetamide | ||||||||||||||||||||||
Standard InChI | InChI=1S/C9H9N3O/c10-8(13)5-7-6-11-9-3-1-2-4-12(7)9/h1-4,6H,5H2,(H2,10,13) | ||||||||||||||||||||||
Standard InChIKey | NSJOHWXCJYNOSF-UHFFFAOYSA-N | ||||||||||||||||||||||
SMILES | C1=CC2=NC=C(N2C=C1)CC(=O)N | ||||||||||||||||||||||
Canonical SMILES | C1=CC2=NC=C(N2C=C1)CC(=O)N | ||||||||||||||||||||||
PubChem Compound | 89059 | ||||||||||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume